

physicochemical properties of 5-Bromo-2-(trifluoromethoxy)aniline

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Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethoxy)aniline

Cat. No.: B1273069

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An in-depth technical guide to the physicochemical properties of **5-Bromo-2-(trifluoromethoxy)aniline**, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the compound's core properties, supported by detailed experimental protocols and logical diagrams to illustrate key concepts.

Introduction

5-Bromo-2-(trifluoromethoxy)aniline is a halogenated and fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs—a bromine atom, a trifluoromethoxy group, and an aniline core—provide multiple reactive sites for synthetic modification. The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds, making it a valuable substituent in the design of novel pharmaceuticals and agrochemicals.^[1] A thorough understanding of its physicochemical properties is essential for its effective application in reaction optimization, purification, formulation, and predictive modeling of biological activity.

Physicochemical Properties

The core physicochemical properties of **5-Bromo-2-(trifluoromethoxy)aniline** are summarized below. The data is a combination of experimentally derived values and predicted data where experimental values are not available.

Property	Value	Citation(s)
Physical Form	Light yellow to yellow liquid.	[2]
Boiling Point	230.2°C at 760 mmHg	[1][3]
Density	1.726 g/cm ³	[1]
Flash Point	93°C	[1]
Refractive Index	1.523	[1]
LogP (Calculated)	3.5111	
Solubility	Predicted to be sparingly soluble in water and soluble in common organic solvents like ethanol and ether.	[4][5]
Storage Conditions	Store at room temperature in a dark place under an inert atmosphere.	[1][2][6]

Spectral and Analytical Data

Key identifiers for **5-Bromo-2-(trifluoromethoxy)aniline** are crucial for analytical characterization and database referencing.

Identifier	Value	Citation(s)
CAS Number	886762-08-9	[7]
Molecular Formula	C ₇ H ₅ BrF ₃ NO	[7][8]
Molecular Weight	256.02 g/mol	[8]
InChI	1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2	[2][8]
InChIKey	FOJWHUFRHXEUBA-UHFFFAOYSA-N	[2][8]
SMILES	C1=CC(=C(C=C1Br)N)OC(F)(F)F	[8]
Purity	≥98%	[2]

Safety Information

Safety and handling information based on the Globally Harmonized System (GHS) is summarized below.

GHS Data	Information	Citation(s)
Pictogram(s)	GHS07 (Exclamation Mark)	[2]
Signal Word	Warning	[2]
Hazard Statement(s)	H302, H312, H315, H319, H332, H335	[2]
Precautionary Code(s)	P261, P280, P304, P305, P338, P340, P351, P405	[2]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are detailed, standard methodologies for determining the key physicochemical properties of a

liquid organic compound.

Boiling Point Determination: Distillation Method

The boiling point is determined at atmospheric pressure using standard distillation apparatus.

- **Apparatus Setup:** Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
- **Sample Preparation:** Place a small volume (e.g., 5-10 mL) of **5-Bromo-2-(trifluoromethoxy)aniline** and a few boiling chips into the round-bottom flask.
- **Heating:** Gently heat the flask using a heating mantle.
- **Measurement:** The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature on the thermometer as the liquid actively boils and condenses. The thermometer bulb should be positioned just below the side arm of the distillation head.
- **Pressure Correction:** If the atmospheric pressure is not 760 mmHg, a pressure correction using a nomograph or the Clausius-Clapeyron equation may be applied to normalize the boiling point.

Density Determination: Pycnometer Method

Density is determined by measuring the mass of a known volume of the liquid.

- **Pycnometer Preparation:** Clean and dry a pycnometer (a flask with a specific, known volume) and record its mass (m_1).
- **Calibration:** Fill the pycnometer with deionized water and place it in a thermostatic bath (e.g., at 25°C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the exterior, and record its mass (m_2). The volume of the pycnometer (V) is calculated using the density of water at that temperature.
- **Sample Measurement:** Empty and dry the pycnometer, then fill it with **5-Bromo-2-(trifluoromethoxy)aniline**. Equilibrate at the same temperature, adjust the volume to the mark, and record its mass (m_3).

- Calculation: The density (ρ) of the sample is calculated using the formula: $\rho = (m_3 - m_1) / V$.

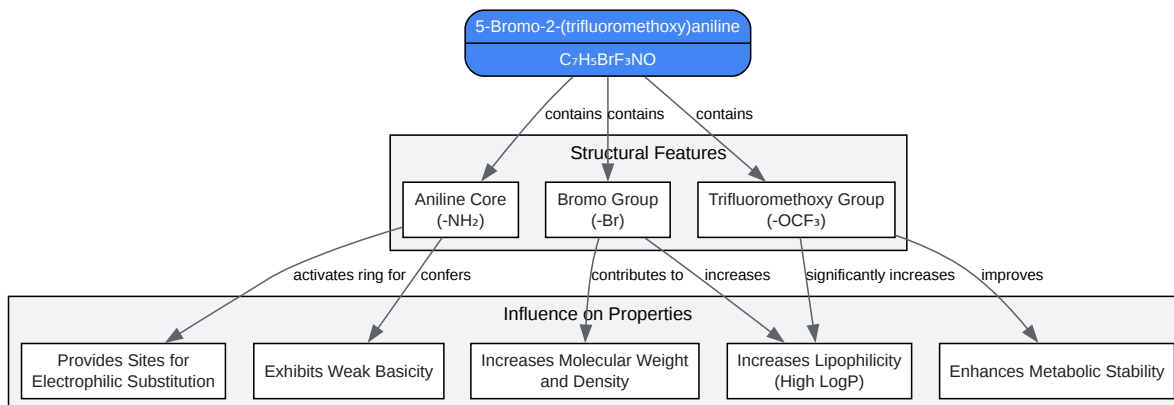
Solubility Determination: Gravimetric Method

This method determines the solubility of a compound in a specific solvent.

- Sample Preparation: Add an excess amount of **5-Bromo-2-(trifluoromethoxy)aniline** to a vial containing a known volume (e.g., 5 mL) of the selected solvent (e.g., water, ethanol).
- Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.
- Separation: Allow the solution to settle, then carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe.
- Evaporation: Dispense the supernatant into a pre-weighed vial and record the total mass. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant mass of the dissolved solute is achieved.
- Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/mL).

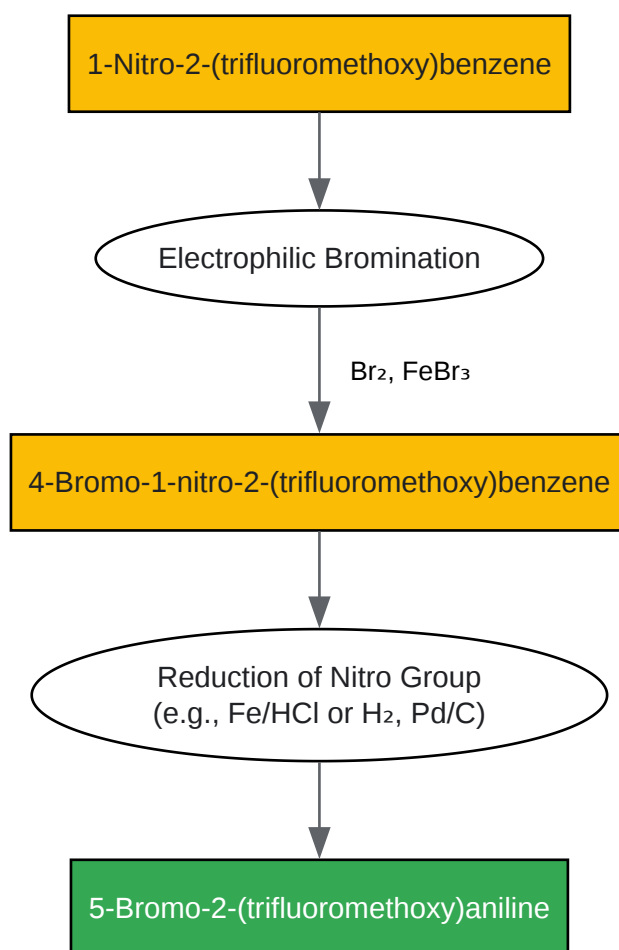
Logical Relationships and Workflows

The following diagrams illustrate the relationship between the compound's structure and its properties, as well as a plausible synthetic workflow.



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Caption: Structural features and their influence on properties.



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Caption: A plausible synthetic workflow for the target compound.

Conclusion

5-Bromo-2-(trifluoromethoxy)aniline is a versatile chemical intermediate with a unique combination of functional groups that impart desirable physicochemical properties for applications in drug discovery and materials science. This guide provides a foundational dataset and standardized protocols to support its use in research and development. The provided data, particularly its high lipophilicity and predicted liquid state at room temperature, are critical considerations for reaction setup, solvent selection, and purification strategies. The illustrative diagrams offer a clear framework for understanding its structure-property relationships and potential synthetic origins, equipping researchers with the essential knowledge for its effective utilization.

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